1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
Overview
Description
“1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 1258649-78-3 . It has a molecular weight of 281.2 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC Name of the compound is "this compound" . The InChI Code is "1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H" .Physical and Chemical Properties Analysis
The compound has a molecular weight of 281.2 . It is typically stored at room temperature and is usually in powder form .Scientific Research Applications
Synthesis and Drug Development
1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride is integral in the synthesis of various pharmacologically active compounds. For instance, it has been used in the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, where improvements in the coupling reaction yielded significant enhancements in reproducibility and overall yield. This advancement is crucial for the preparation of kilogram quantities of the compound, highlighting its potential in large-scale pharmaceutical manufacturing processes (Ironside et al., 2002).
Antitumor Activity
The compound's derivatives have shown promise in antitumor activity. A novel series incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group into 1,2,4-triazole Schiff bases, synthesized using microwave irradiation, demonstrated significant inhibitory activity against tumor cells, specifically CDC25B. This suggests that derivatives of this compound could be beneficial in developing new antitumor agents (Ding et al., 2016).
Radioligands for Neuroimaging
The compound has also been used in the development of radioligands for neuroimaging studies. For example, [18F]p-MPPF, a radiolabeled antagonist, has been utilized in researching 5-HT1A receptors with positron emission tomography (PET). This application is significant for studying serotonergic neurotransmission and could have implications for understanding various neurological disorders (Plenevaux et al., 2000).
Antibacterial Agents
In the realm of antibacterial research, novel quinolone derivatives containing piperazine groups have been synthesized and shown to possess comparable in vitro antibacterial activity to that of ciprofloxacin. These findings indicate the potential of this compound derivatives as candidates for new antibacterial agents, showcasing the compound's versatility in medicinal chemistry (Ziegler et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine compounds often interact with gaba receptors .
Mode of Action
Piperazine compounds, such as 1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride, are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)ethyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINQBXQWGDWTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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